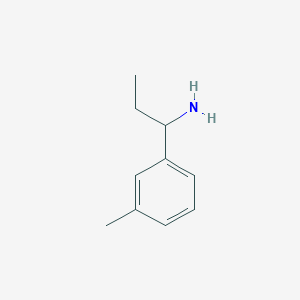

1-(m-Tolyl)propan-1-amine

説明

1-(m-Tolyl)propan-1-amine is a chemical compound with the molecular formula C10H15N . It is also known as 1-m-Tolyl-propylamine . The IUPAC name for this compound is (1R)-1-(3-methylphenyl)-1-propanamine hydrochloride .

Synthesis Analysis

The synthesis of amines like 1-(m-Tolyl)propan-1-amine can be achieved from halogenoalkanes . The halogenoalkane is heated with a concentrated solution of ammonia in ethanol. The reaction is carried out in a sealed tube . The process involves the formation of a salt, followed by a reversible reaction with excess ammonia in the mixture .Molecular Structure Analysis

Amines are derivatives of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups . In the case of 1-(m-Tolyl)propan-1-amine, the nitrogen atom is bonded to a methyl group and a phenyl group .Physical And Chemical Properties Analysis

1-(m-Tolyl)propan-1-amine has a molecular weight of 149.23 . It is a solid at room temperature .科学的研究の応用

Corrosion Inhibition

1-(m-Tolyl)propan-1-amine and related tertiary amines have been studied for their potential in inhibiting corrosion of metals. For instance, Gao, Liang, and Wang (2007) synthesized compounds including tertiary amines and tested them for their inhibitive performance on carbon steel corrosion. They found that these amines can retard the anodic dissolution of iron by forming a protective layer on the metal surface, acting as anodic inhibitors. This has implications for improving the durability and lifespan of metallic structures in various industrial applications (Gao, Liang, & Wang, 2007).

Dielectric Analysis

The dielectric behavior of compounds related to 1-(m-Tolyl)propan-1-amine has been the subject of research. Vishwam et al. (2008) conducted a study on the dielectric properties of polar liquids like propan-1-ol and isopropyl amine, which are structurally related to 1-(m-Tolyl)propan-1-amine. Their research involved understanding the interactions and conformational changes of these compounds at the molecular level, providing valuable insights into their potential applications in electronic materials (Vishwam, Chitra, Subramanian, & Murthy, 2008).

Biobased Polymers

In the field of material chemistry, the synthesis of biobased amines, including compounds similar to 1-(m-Tolyl)propan-1-amine, has been explored for their use as monomers in creating biobased polymers. Froidevaux et al. (2016) discussed the synthesis of primary and secondary biobased amines and their applications in developing polymers for various industries, such as automotive, aerospace, and healthcare. This research contributes to the growing interest in sustainable materials (Froidevaux, Negrell, Caillol, Pascault, & Boutevin, 2016).

Transfer Hydrogenation

1-(m-Tolyl)propan-1-amine and related compounds have been utilized in catalytic processes, such as transfer hydrogenation. Samec and Bäckvall (2002) studied the transfer hydrogenation of imines to amines using propan-2-ol, catalyzed by ruthenium complexes. This process is highly efficient and yields excellent product amines, highlighting the potential of 1-(m-Tolyl)propan-1-amine derivatives in synthetic chemistry (Samec & Bäckvall, 2002).

Chemical Analysis Techniques

1-(m-Tolyl)propan-1-amine and structurally related compounds have been subjects in advanced chemical analysis. Okovytyy et al. (2014) performed a combined experimental and theoretical study on N-methyl-4-tolyl-1-(4-bromonaphthyl)amine, which is structurally similar to 1-(m-Tolyl)propan-1-amine. This research involved NMR spectroscopy and density functional theory calculations, demonstrating the application of these techniques in understanding the properties of such amines (Okovytyy, Kopteva, Voronkov, Sergeieva, Kapusta, Dmitrikova, & Leszczynski, 2014).

CO2 Capture

Research has also explored the application of 1-(m-Tolyl)propan-1-amine related compounds in carbon capture and sequestration. Svensson et al. (2014) studied the solubility of carbon dioxide in mixtures of amines like 2-amino-2-methyl-1-propanol, highlighting the potential use of these amines in industrial CO2 absorption processes (Svensson, Edfeldt, Velasco, Hulteberg, & Karlsson, 2014).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing its dust, mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

特性

IUPAC Name |

1-(3-methylphenyl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-3-10(11)9-6-4-5-8(2)7-9/h4-7,10H,3,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZJIHSSKEPYVBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC(=C1)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methyl-5H-dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate](/img/structure/B3176768.png)

![1,1'-Biphenyl, 4-[2-(2,6-difluoro-4-pentylphenyl)ethynyl]-4'-propyl-](/img/structure/B3176785.png)